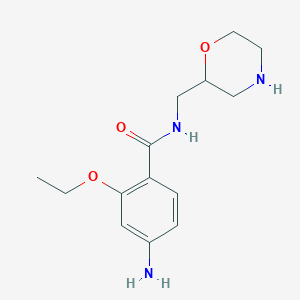
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, also known as AEMB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has also been found to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression, and to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been found to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective activity. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the production of pro-inflammatory cytokines in immune cells. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in the treatment of various diseases. However, 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacological properties for clinical use. Other potential directions for research include the investigation of 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide's potential applications in other diseases, such as diabetes and cardiovascular disease, and the development of novel drug delivery systems for 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide.
Métodos De Síntesis
The synthesis of 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide involves the reaction of 2-ethoxyaniline with morpholine in the presence of acetic anhydride, followed by the reaction of the resulting product with 4-nitrobenzoyl chloride and reduction with tin and hydrochloric acid. The final product is obtained by the reaction of the resulting amine with 4-chloro-3-nitrobenzoic acid.
Propiedades
IUPAC Name |
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGJGKAWROUGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434621 |
Source


|
| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
CAS RN |
170799-30-1 |
Source


|
| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)

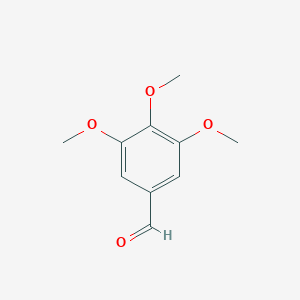
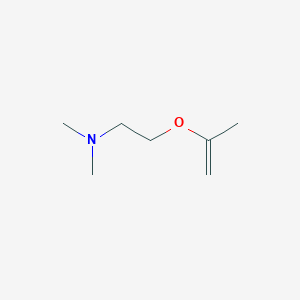
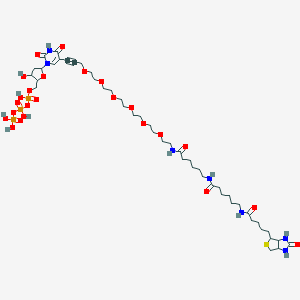
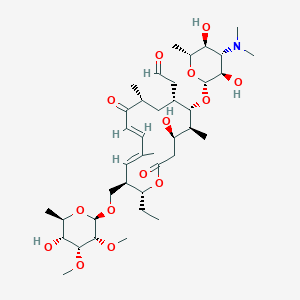


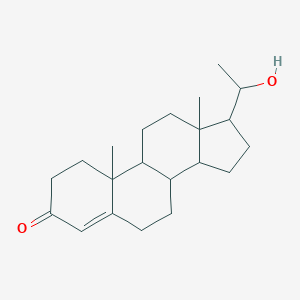
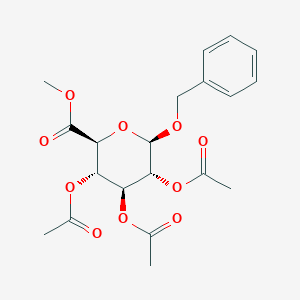
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
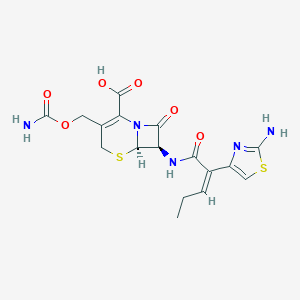
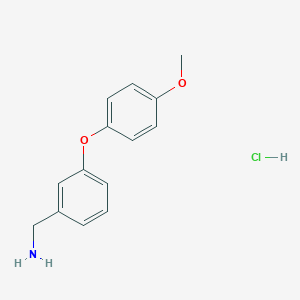
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)